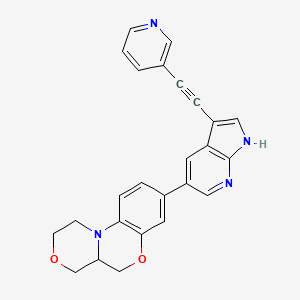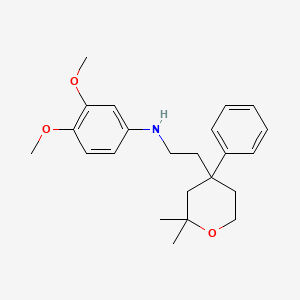![molecular formula C24H36O3 B12375351 2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid](/img/structure/B12375351.png)
2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid is a complex organic compound characterized by its unique structure, which includes a hydroxybenzoic acid moiety and a heptadecadienyl chain with two cis double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid typically involves the esterification of 6-hydroxybenzoic acid with a heptadecadienyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Techniques such as continuous flow reactors and the use of solid acid catalysts can be employed to optimize the reaction conditions and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The double bonds in the heptadecadienyl chain can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group on the benzoic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Ether or amine derivatives.
Scientific Research Applications
2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid exerts its effects involves interactions with specific molecular targets. The hydroxybenzoic acid moiety can interact with enzymes and receptors, modulating their activity. The heptadecadienyl chain can insert into lipid membranes, affecting membrane fluidity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Linoleic Acid: A polyunsaturated omega-6 fatty acid with two cis double bonds at the 9 and 12 positions.
Oleic Acid: A monounsaturated omega-9 fatty acid with a single cis double bond at the 9 position.
Stearic Acid: A saturated fatty acid with no double bonds.
Uniqueness
2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid is unique due to its combination of a hydroxybenzoic acid moiety and a heptadecadienyl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H36O3 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid |
InChI |
InChI=1S/C24H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(25)23(21)24(26)27/h5-6,8-9,17,19-20,25H,2-4,7,10-16,18H2,1H3,(H,26,27)/b6-5-,9-8- |
InChI Key |
YUWIWHLZEVCYFN-AFJQJTPPSA-N |
Isomeric SMILES |
CCCC/C=C\C/C=C\CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
Canonical SMILES |
CCCCC=CCC=CCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


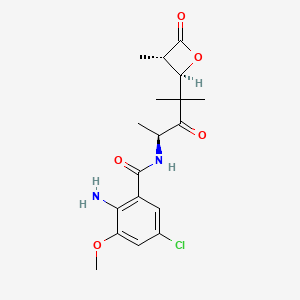
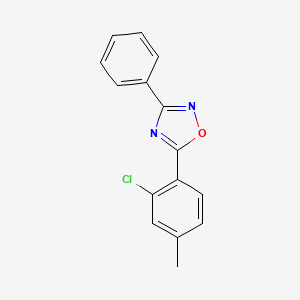
![fac-[Re(CO)3(L3)(H2O)][NO3]](/img/structure/B12375279.png)
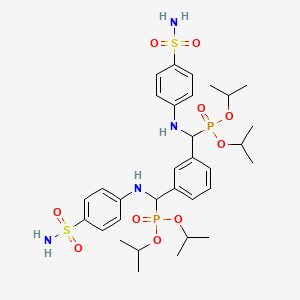
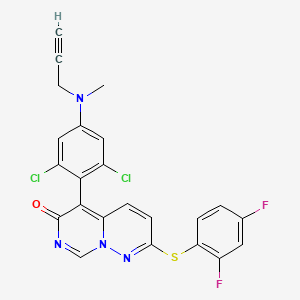
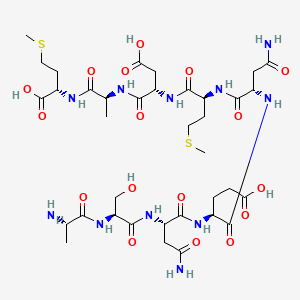
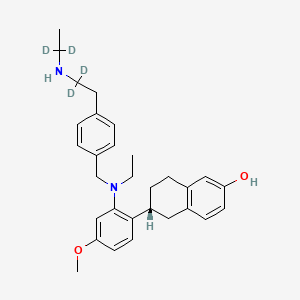
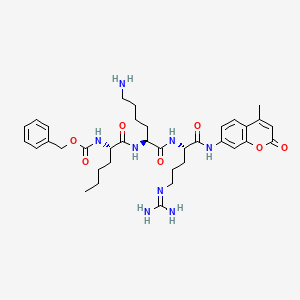
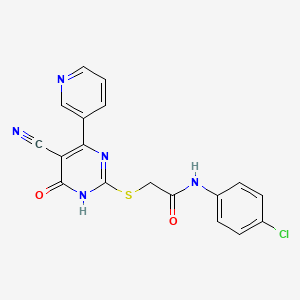
![2-azido-N-[(2R,4R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12375325.png)
![[4-Amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone](/img/structure/B12375339.png)
